(4-Bromonaphthalen-1-yl)methanamine hydrochloride
Overview
Description
The compound "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" is a chemical derivative of bromonaphthalene, which is a brominated hydrocarbon with a naphthalene backbone. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom and the methanamine group suggests that it could be a precursor or an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in several studies. For instance, the synthesis of 4-chloro-1-indanone, which is structurally related to bromonaphthalene, was achieved in four steps from 2-chlorobenzaldehyde, with bromination occurring under various conditions . Another study reported the preparation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . These methods could potentially be adapted for the synthesis of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" by introducing the appropriate amine group in the reaction sequence.
Molecular Structure Analysis
The molecular structure of bromonaphthalene derivatives is characterized by the presence of a bromine atom attached to the naphthalene ring, which can significantly influence the electronic properties of the molecule. In a related study, the crystal structure of (4-Methoxyphenyl)methanaminium bromide was analyzed, revealing a monoclinic crystal system and strong intermolecular interactions, such as N-H---Br hydrogen bonding . These structural features are crucial for understanding the reactivity and properties of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride".
Chemical Reactions Analysis
Brominated aromatic compounds, such as bromonaphthalene derivatives, typically undergo nucleophilic aromatic substitution reactions. For example, the bromine atom in 4-bromo-5-nitrophthalodinitrile was substituted by a 2-aminophenylamine residue in one study . This type of reaction could be relevant for further functionalization of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride".
Physical and Chemical Properties Analysis
The physical and chemical properties of bromonaphthalene derivatives are influenced by their molecular structure. The study of (4-Methoxyphenyl)methanaminium bromide revealed that the crystal is stable up to 219°C and has an optical transmission of 65% from 330 nm to 1100 nm, with an estimated optical band gap value of 3.5 eV . These properties, along with the observed third-order nonlinearity, suggest potential applications in nonlinear optical materials. Similar analyses could be conducted for "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" to determine its suitability for such applications.
Scientific Research Applications
Selective Detection and Sensing Applications
- The reaction of dibromonaphthalene-1,4-dione with pyridyl amines, including compounds related to (4-Bromonaphthalen-1-yl)methanamine, has been investigated for the selective detection of Hg²⁺ and Ni²⁺ ions. This study highlights the potential of these compounds in environmental monitoring and analytical chemistry applications (Aggrwal et al., 2021).
Antimicrobial and Antifungal Activities
- Novel quinoline derivatives carrying a 1,2,3-triazole moiety synthesized from compounds related to (4-Bromonaphthalen-1-yl)methanamine showed moderate to very good antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Mechanism of Action
- In salt form (such as methenamine hippurate), it is employed for the prophylaxis and treatment of frequently recurring urinary tract infections that require long-term therapy .
- Formaldehyde is considered highly bactericidal. It likely disrupts essential cellular processes in bacteria, leading to cell death .
Target of Action
Mode of Action
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properties
IUPAC Name |
(4-bromonaphthalen-1-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIHRIRAILUHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592212 | |
Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromonaphthalen-1-yl)methanamine hydrochloride | |
CAS RN |
578029-09-1 | |
Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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